molecular formula C13H16ClN3O3 B8515660 3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide

Cat. No.: B8515660
M. Wt: 297.74 g/mol
InChI Key: ONDIKXHFJUEIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide is a useful research compound. Its molecular formula is C13H16ClN3O3 and its molecular weight is 297.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

3-chloro-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H16ClN3O3/c1-16-6-4-10(5-7-16)15-13(18)9-2-3-12(17(19)20)11(14)8-9/h2-3,8,10H,4-7H2,1H3,(H,15,18)

InChI Key

ONDIKXHFJUEIAW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-chloro-4-nitro-benzoyl chloride (Intermediate 54; 2.2 g, 10.00 mmol) was dissolved in DCM (20 mL) and N,N-diisopropylethylamine (2.095 mL, 12.00 mmol) added. The mixture was cooled in an ice/water bath and 4-amino-1-methylpiperidine (Fluorochem; 1.14 g, 10.00 mmol) in DCM (10 mL) added dropwise. The mixture was allowed to warm to room temperature and stirred for 0.5 hr. A white precipitate resulted. The reaction mixture was washed with 2N NaOH, filtered and the filter cake washed with water and dried on a sinter over the weekend to give the title compound as a white solid (1.80 g, 60%) as a white solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.095 mL
Type
reactant
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
60%

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